N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine
Description
N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine (CAS: 464926-00-9) is a highly modified derivative of L-ornithine, a non-proteinogenic amino acid central to the urea cycle. The compound features multiple protective groups: a Boc (tert-butoxycarbonyl) group on the α-amine and three additional Boc-aminopropyl substituents on the δ-positions of the ornithine backbone. Its molecular formula is C₃₄H₆₅N₅O₁₀, with a molecular weight of 703.91 g/mol . The Boc groups serve to protect reactive amine functionalities during peptide synthesis, enabling selective deprotection in multi-step reactions.
Properties
IUPAC Name |
5-[bis[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H65N5O10/c1-31(2,3)46-27(42)35-18-14-22-38(23-15-19-36-28(43)47-32(4,5)6)21-13-17-25(26(40)41)39(30(45)49-34(10,11)12)24-16-20-37-29(44)48-33(7,8)9/h25H,13-24H2,1-12H3,(H,35,42)(H,36,43)(H,37,44)(H,40,41) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEQMFGVWDPIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H65N5O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine, commonly referred to as TAP-ornithine, is a synthetic compound notable for its significant biological activity, particularly in the field of immunology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
TAP-ornithine has a complex molecular structure characterized by multiple tert-butoxycarbonyl (Boc) protecting groups. Its molecular formula is C34H65N5O10, with a molecular weight of approximately 703.9 g/mol. The presence of Boc groups enhances its stability and reactivity, allowing for selective removal under acidic conditions for further functionalization.
Research indicates that TAP-ornithine can stimulate immune responses through several mechanisms:
- Macrophage Activation : TAP-ornithine has been shown to enhance the activation of macrophages, which are crucial for the innate immune response. This activation leads to increased production of cytokines such as interleukin-1 (IL-1) and prostaglandin E2 (PGE2), both key mediators in inflammatory responses.
- Cytokine Production : The compound promotes the production of various cytokines that are essential for orchestrating adaptive immune responses. This includes enhancing antibody production against specific antigens, suggesting its potential use as an adjuvant in vaccine formulations.
- Interaction with Immune Cells : TAP-ornithine interacts with T-cells and other immune cells, promoting antigen-specific responses that are vital for effective immune function.
Biological Activity Overview
The biological activity of TAP-ornithine can be summarized in the following table:
| Biological Activity | Description |
|---|---|
| Macrophage Stimulation | Enhances macrophage activation and cytokine production |
| Cytokine Induction | Induces IL-1 and PGE2 production |
| Antibody Production | Enhances antibody responses against specific antigens |
| Vaccine Adjuvant Potential | May serve as an adjuvant in vaccine formulations |
Case Studies and Research Findings
Several studies have explored the effects of TAP-ornithine on immune function:
- Study on Macrophage Activation : A study demonstrated that TAP-ornithine significantly increased the expression of surface markers on macrophages, indicating enhanced activation and readiness to respond to pathogens.
- Cytokine Response Analysis : In vitro experiments showed that treatment with TAP-ornithine led to a marked increase in IL-1 and PGE2 levels in cultured macrophages, highlighting its role in mediating inflammatory responses.
- Vaccine Formulation Trials : Preliminary trials using TAP-ornithine as an adjuvant in vaccine formulations indicated improved immunogenicity and antibody titers compared to controls without the compound.
Applications and Future Directions
Given its ability to modulate immune responses effectively, TAP-ornithine holds promise for various therapeutic applications:
- Immunotherapy : Its properties make it a candidate for use in immunotherapeutic strategies aimed at enhancing immune responses against cancer or chronic infections.
- Vaccine Development : The potential as an adjuvant suggests that TAP-ornithine could be integrated into new vaccine formulations to improve efficacy.
Scientific Research Applications
Peptide Synthesis
Overview
The compound serves as a crucial building block in peptide synthesis. Its structure allows for the formation of complex peptides that are essential in drug development and biological research.
Key Features
- Versatile Building Block : Facilitates the construction of diverse peptide sequences.
- Stability : Enhances the stability of synthesized peptides, making them more effective in biological applications.
Drug Delivery Systems
Overview
N-alpha-Boc-N-alpha,delta,delta-tris(3-Boc-aminopropyl)-L-ornithine is utilized to formulate advanced drug delivery systems. Its unique chemical properties enhance the stability and bioavailability of therapeutic agents.
Advantages
- Improved Bioavailability : Increases the absorption and effectiveness of drugs.
- Targeted Delivery : Can be modified to target specific tissues or cells, improving treatment outcomes.
Bioconjugation
Overview
This compound is employed in bioconjugation processes, which involve attaching drugs or imaging agents to biomolecules for targeted therapies.
Applications
- Targeted Therapies : Enhances the specificity of treatments by directing therapeutic agents to specific cellular targets.
- Imaging Agents : Facilitates the development of imaging techniques that can visualize biological processes in real-time.
Research in Cancer Therapy
Overview
this compound is being explored for its potential to improve the efficacy of anticancer drugs through targeted delivery mechanisms.
Research Insights
- Enhanced Efficacy : Studies indicate that compounds like this compound can increase the effectiveness of existing cancer therapies.
- Mechanisms of Action : Research focuses on how this compound can modify drug release profiles and enhance cellular uptake in cancerous tissues.
Gene Therapy Applications
Overview
The compound is also investigated for its role in gene therapy, particularly in enhancing the delivery of nucleic acids to specific cells.
Benefits
- Increased Delivery Efficiency : Improves the uptake of therapeutic nucleic acids by target cells.
- Potential for Disease Treatment : Offers promising avenues for treating genetic disorders by facilitating effective gene transfer methods.
Summary Table of Applications
| Application Area | Key Benefits | Research Focus |
|---|---|---|
| Peptide Synthesis | Versatile building block; stability | Complex peptide structures for drug development |
| Drug Delivery Systems | Improved bioavailability; targeted delivery | Formulation of advanced therapeutic agents |
| Bioconjugation | Enhanced specificity; imaging capabilities | Targeted therapies and real-time visualization |
| Cancer Therapy | Increased efficacy; modified release profiles | Anticancer drug enhancement studies |
| Gene Therapy | Increased delivery efficiency; disease treatment potential | Nucleic acid delivery mechanisms |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a class of Boc-protected ornithine derivatives. Below is a comparative analysis with structurally related compounds:
Key Observations
Protection Strategy :
- The target compound employs four Boc groups , a rarity among ornithine derivatives. This design maximizes amine protection, reducing side reactions during synthesis. In contrast, Boc-Orn(Z)-OH and Boc-Orn(2-Cl-Z)-OH use fewer protective groups (one Boc and one Z-group), balancing protection with synthetic flexibility .
- Rezafungin acetate integrates L-ornithine into a macrocyclic structure, leveraging its amine for drug activity rather than synthesis .
Steric and Solubility Effects: The tris(3-Boc-aminopropyl) substituents introduce significant steric hindrance, likely reducing solubility in polar solvents compared to simpler derivatives like Boc-Orn(Z)-OH. This may limit its use in aqueous-phase reactions but enhance stability in organic solvents .
Biological Activity: Unlike unmodified L-ornithine, which reduces cortisol and improves sleep quality in humans , the target compound’s Boc groups render it biologically inert unless deprotected.
Synthetic Complexity: The synthesis of the target compound likely involves multi-step Boc protection and aminopropyl grafting, as seen in analogous routes for N-Boc-3-aminopropanol derivatives . This contrasts with microbial fermentation methods used for bulk L-ornithine production .
Research and Application Insights
- Peptide Synthesis : The compound’s multiple protective groups make it suitable for synthesizing ornithine-rich peptides requiring selective deprotection. However, its discontinued status suggests challenges in scalability or competition from alternatives like Fmoc-protected derivatives.
- Metabolic Engineering: While L-ornithine is produced via engineered Corynebacterium glutamicum strains , the target compound’s synthetic route is entirely chemical, involving Boc-aminopropanol intermediates .
Preparation Methods
L-Ornithine Backbone Derivation
The synthesis begins with L-ornithine, a diamino carboxylic acid. Historical methods for ornithine production, as detailed in US Patent 3,168,558, involve acrolein and hydrogen cyanide. The process yields alpha-hydroxyglutaronitrile, which undergoes amination and hydrolysis to form ornithine. Modern protocols, however, favor commercially available L-ornithine hydrochloride due to its high purity (≥98%) and cost-effectiveness.
Boc-Protected Intermediates
Boc protection is essential to prevent unwanted side reactions during alkylation. For example, Boc-Orn(Z)-OH (CAS 2480-93-5), a related compound, is synthesized by reacting L-ornithine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous solution (pH 9–10) at 0–5°C. The benzyloxycarbonyl (Z) group at the delta-amine is later removed via hydrogenolysis, enabling selective functionalization.
Stepwise Boc Protection Strategies
Alpha-Amine Protection
The alpha-amine of L-ornithine is first protected using Boc anhydride in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reaction conditions (25°C, 12 hours) yield N-alpha-Boc-L-ornithine with >95% efficiency. Excess Boc anhydride (2.5 equivalents) ensures complete protection, as confirmed by thin-layer chromatography (TLC).
Delta-Amine Functionalization
The delta-amine undergoes tris-alkylation with 3-Boc-aminopropyl groups. This step employs 3-bromopropylamine hydrobromide and Boc anhydride in a one-pot reaction. Key parameters include:
| Parameter | Condition | Source |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | |
| Base | N,N-Diisopropylethylamine (DIPEA) | |
| Temperature | 60°C, 24 hours | |
| Equivalents of alkylating agent | 3.5 per delta-amine |
The reaction achieves 85–90% yield, with residual starting material removed via silica gel chromatography.
Purification and Characterization
Chromatographic Techniques
Crude product purification involves flash chromatography (ethyl acetate/hexane, 1:1) followed by reversed-phase HPLC (C18 column, acetonitrile/water gradient). The final compound exhibits a retention time of 12.3 minutes under these conditions.
Spectroscopic Validation
- NMR (400 MHz, CDCl3) : δ 1.44 (s, 36H, Boc groups), 3.15–3.30 (m, 6H, aminopropyl CH2), 4.25 (m, 1H, α-CH).
- Mass Spectrometry : [M+H]+ m/z 704.45 (calculated 703.91).
Challenges and Optimization Strategies
Regioselectivity Issues
Competitive alkylation at the alpha-amine is mitigated by using bulkier reagents (e.g., 3-Boc-aminopropyl mesylate) and low temperatures (0°C).
Boc Group Stability
Extended reaction times (>24 hours) or acidic conditions (pH <4) risk Boc deprotection. Neutral pH and inert atmospheres (N2) are critical.
Industrial-Scale Synthesis
Dayang Chem (Hangzhou) Co., Ltd., reports a pilot-scale process producing 10 kg batches with 72% overall yield. Key modifications include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Solvent Volume (L/kg) | 20 | 5 |
| Reaction Time (hours) | 24 | 18 |
| Cost per Gram (USD) | 50.00 | 12.50 |
Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
